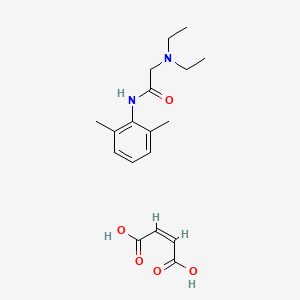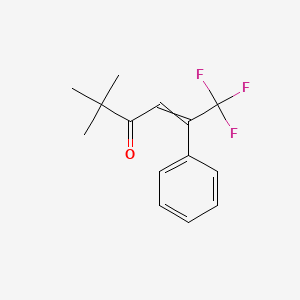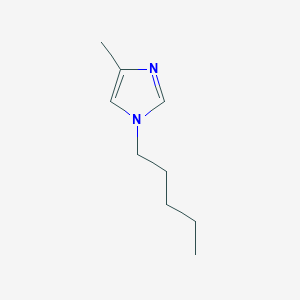
1H-Imidazole, 4-methyl-1-pentyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 4-methyl-1-pentyl is an organic compound with the molecular formula C9H16N2. It belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
The synthesis of 1H-Imidazole, 4-methyl-1-pentyl typically involves the cyclization of amido-nitriles. One common method is the reaction of 1-cyanoethyl bromide with methyl imidazole, followed by further reactions to introduce the pentyl group . The reaction conditions often include the use of nickel catalysts and mild temperatures to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Análisis De Reacciones Químicas
1H-Imidazole, 4-methyl-1-pentyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Imidazole, 4-methyl-1-pentyl has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a model compound for studying enzyme interactions and protein-ligand binding.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 4-methyl-1-pentyl involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include enzyme inhibition, receptor modulation, and interaction with nucleic acids .
Comparación Con Compuestos Similares
1H-Imidazole, 4-methyl-1-pentyl can be compared with other imidazole derivatives, such as 1H-Imidazole, 4-methyl-1-butyl and 1H-Imidazole, 4-methyl-1-hexyl. These compounds share similar structural features but differ in the length of the alkyl chain. The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications[6][6].
Propiedades
Número CAS |
144748-26-5 |
|---|---|
Fórmula molecular |
C9H16N2 |
Peso molecular |
152.24 g/mol |
Nombre IUPAC |
4-methyl-1-pentylimidazole |
InChI |
InChI=1S/C9H16N2/c1-3-4-5-6-11-7-9(2)10-8-11/h7-8H,3-6H2,1-2H3 |
Clave InChI |
XKFFEMCWONYMOP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C=C(N=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


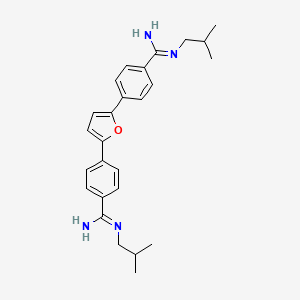
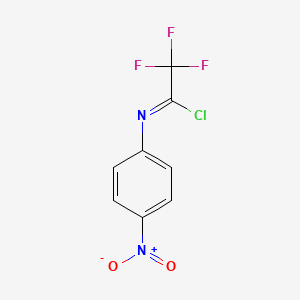
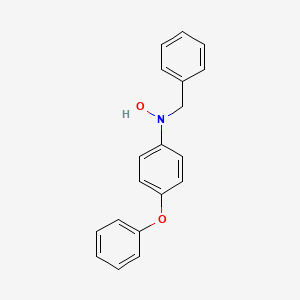
![6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12553706.png)
![6-([2,2'-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12553711.png)
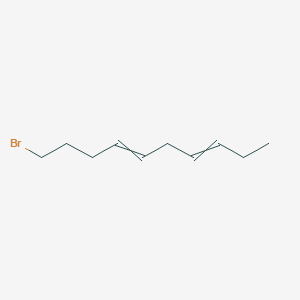
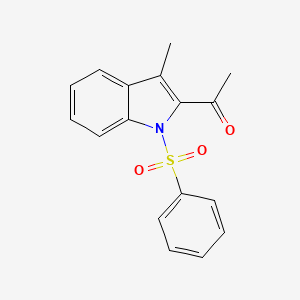
![Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B12553725.png)
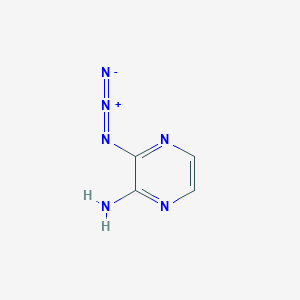
![3-Nitro-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12553744.png)
